molecular formula C20H22N4O B2759817 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 866010-70-0

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

Katalognummer: B2759817
CAS-Nummer: 866010-70-0
Molekulargewicht: 334.423
InChI-Schlüssel: GCTRMRSOTGJIFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of quinazolinone, a class of organic compounds known for their diverse range of biological activities . The compound has a molecular weight of 330.38 .


Synthesis Analysis

The synthesis of similar compounds often involves reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine . This process is often carried out with reducing agents such as sodium cyanoborohydride .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activity . This suggests that the compound may interact with biological targets in a way that disrupts the growth or function of certain microorganisms .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activities and Glucosidase Inhibitors

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one, as part of the benzimidazole derivatives, has been explored for its potential in vitro antioxidant activities and as glucosidase inhibitors. A study found that derivatives synthesized from similar compounds showed high scavenging activity in various antioxidant assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays. Additionally, some compounds exhibited glucosidase inhibitory potential superior to the standard acarbose, indicating a promising avenue for diabetes treatment research (Özil, Baltaş, & Parlak, 2018).

DNA Methyltransferase 3A Inhibition

Chemical modifications on BIX-01294, a molecule structurally related to this compound, resulted in derivatives that lost inhibition of G9a histone methyltransferase but gained selective anti-DNA methyltransferase 3A activity. This selective inhibition suggests potential therapeutic applications in treating diseases associated with DNA methylation, such as certain cancers (Rotili et al., 2014).

Antibacterial and Pharmacological Properties

Another study on temafloxacin hydrochloride, a compound with a similar piperazinyl structure, highlighted its potent antibacterial properties against a broad spectrum of microbes. While the study primarily focused on the antibacterial activities, it also noted pharmacological profiles that could inform further research into related compounds for antimicrobial and possibly other therapeutic applications (Chu et al., 1991).

Tubulin Polymerization Inhibition

Research into indenopyrazoles, which share structural motifs with this compound, identified compounds with promising antiproliferative activity against human cancer cells, attributed to tubulin polymerization inhibition. This mechanism disrupts microtubule formation, crucial for cell division, signifying a potential cancer therapy pathway (Minegishi et al., 2015).

Anticonvulsant Agents

A study on new 3,4-dihydroisoquinolin derivatives containing heterocycles showed significant anticonvulsant activity in experimental epilepsy models. The findings suggest the potential of compounds within the this compound family for developing new anticonvulsant therapies (Zhang, Shen, Jin, & Quan, 2016).

Zukünftige Richtungen

Given the biological activity of similar compounds, future research could explore the potential of this compound as a therapeutic agent. This could involve further studies on its mechanism of action, as well as investigations into its safety and efficacy in biological models .

Eigenschaften

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20-17-8-4-5-9-18(17)21-19(22-20)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTRMRSOTGJIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.